Bombinin-like peptide-1
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Overview
Description
Bombinin-like peptide-1 is an antimicrobial peptide derived from the skin secretions of the Bombina species, particularly the Oriental fire-bellied toad (Bombina orientalis). This peptide exhibits potent, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as the opportunistic yeast pathogen Candida albicans. This compound is part of the innate immune system of these amphibians, playing a crucial role in their defense against pathogenic microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bombinin-like peptide-1 can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification and characterization using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The peptide is then lyophilized and stored under appropriate conditions to maintain its stability and activity .
Chemical Reactions Analysis
Types of Reactions: Bombinin-like peptide-1 primarily undergoes interactions with microbial cell membranes rather than traditional chemical reactions like oxidation, reduction, or substitution. These interactions include:
Membrane Permeabilization: The peptide inserts into the microbial cell membrane, causing disruption and leakage of cellular contents.
Aggregation: Multiple peptide molecules can aggregate to form pores in the membrane, leading to cell lysis.
Common Reagents and Conditions:
Liposomes: Model membranes used to study peptide-membrane interactions.
Buffer Solutions: Maintain the pH and ionic strength during experiments.
Major Products Formed:
Pore Formation: Leads to the leakage of cellular contents and cell death.
Membrane Disruption: Causes loss of membrane integrity and cell lysis
Scientific Research Applications
Bombinin-like peptide-1 has a wide range of scientific research applications, including:
Antimicrobial Research: Studying its efficacy against various bacterial and fungal pathogens.
Cancer Research: Investigating its potential anticancer activity against human hepatoma cell lines.
Drug Development: Exploring its use as a lead compound for developing new antimicrobial and anticancer agents.
Mechanism of Action
Bombinin-like peptide-1 exerts its antimicrobial effects through the following mechanisms:
Membrane Interaction: The peptide adopts an amphipathic alpha-helical conformation, allowing it to insert into microbial cell membranes.
Membrane Disruption: The peptide disrupts the phospholipid bilayer, causing leakage of cellular contents and cell death.
Pore Formation: Aggregation of peptide molecules forms pores in the membrane, leading to cell lysis.
Non-Specific Interaction: The peptide interacts non-specifically with the membrane, rather than binding to a specific receptor
Comparison with Similar Compounds
Bombinin-like peptide-1 is part of the bombinin family, which includes bombinins and bombinin-H peptides. These peptides share similar antimicrobial properties but differ in their hemolytic activity and potency:
Bombinin-H Peptides: Less potent against microorganisms but more hemolytic compared to bombinin-like peptides.
Magainin 2: A related antimicrobial peptide from Xenopus laevis, less potent than bombinin-like peptides in killing bacteria.
Similar Compounds: Bombinin-H2, Bombinin-H4, and Magainin 2 .
This compound stands out due to its potent antimicrobial activity and low hemolytic activity, making it a promising candidate for therapeutic applications.
Properties
IUPAC Name |
(3S)-4-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C115H194N34O33/c1-19-61(11)92(147-86(154)47-119)114(181)126-49-87(155)128-64(14)95(162)144-84(55-152)113(180)148-93(62(12)20-2)115(182)143-78(43-60(9)10)108(175)146-83(54-151)111(178)129-63(13)94(161)123-50-88(156)134-74(34-26-29-39-118)103(170)145-82(53-150)112(179)133-67(17)97(164)139-77(42-59(7)8)107(174)138-73(33-25-28-38-117)102(169)125-52-90(158)135-75(40-57(3)4)104(171)130-65(15)96(163)137-72(32-24-27-37-116)101(168)124-51-89(157)136-76(41-58(5)6)105(172)132-68(18)99(166)149-110(177)81(46-91(159)160)140-98(165)66(16)131-106(173)79(44-69-30-22-21-23-31-69)142-109(176)80(45-70-48-122-56-127-70)141-100(167)71(120)35-36-85(121)153/h21-23,30-31,48,56-68,70-84,92-93,150-152H,19-20,24-29,32-47,49-55,116-120H2,1-18H3,(H2,121,153)(H,123,161)(H,124,168)(H,125,169)(H,126,181)(H,128,155)(H,129,178)(H,130,171)(H,131,173)(H,132,172)(H,133,179)(H,134,156)(H,135,158)(H,136,157)(H,137,163)(H,138,174)(H,139,164)(H,140,165)(H,141,167)(H,142,176)(H,143,182)(H,144,162)(H,145,170)(H,146,175)(H,147,154)(H,148,180)(H,159,160)(H,149,166,177)/t61-,62-,63-,64-,65-,66-,67-,68-,70?,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,92-,93-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYRHZUKPPVMAQ-JGKRARPPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2C=NC=N2)NC(=O)C(CCC(=O)N)N)NC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2C=NC=N2)NC(=O)[C@H](CCC(=O)N)N)NC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C115H194N34O33 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2581.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138220-00-5 |
Source
|
Record name | Bombinin-like peptide-1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138220005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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